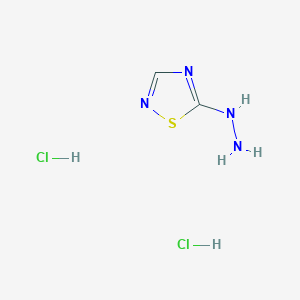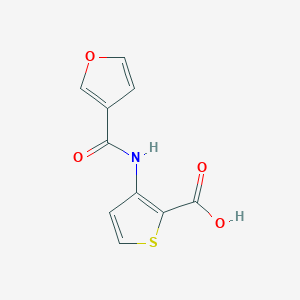
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a chemical compound with the molecular formula C2H6Cl2N4S and a molecular weight of 189.06. It is a member of the thiadiazole family, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . Thiadiazoles are common structural motifs in pharmacology .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazole derivatives typically involves intra- or inter-molecular cyclization strategies . An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is characterized by a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
The thiadiazole moiety can undergo various chemical reactions. For instance, 3,5-diiodo-1,2,4-thiadiazole has exhibited high selectivity for the replacement of the iodine atom at position C5 (carbon next to sulfur) in Sonogashira-type cross-coupling reactions with phenylacetylene .Physical And Chemical Properties Analysis
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Recent studies have explored the synthesis of thiadiazole derivatives, including 1,2,4-thiadiazoles, for their potential in creating novel biologically active compounds. Thiadiazolotriazines, important intermediates derived from thiadiazoles, have been investigated for designing new molecules with significant biological activity (Abdel-Wahab, 2017). Similarly, the synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been reviewed, highlighting their importance due to extensive pharmacological activities against fungal and bacterial strains (Yusuf & Jain, 2014).
Immunomodulatory Effects
The immunomodulatory action of substituted 1,3,4-thiadiazines on stress response and myocardial infarction showcases the cardioprotective and anti-inflammatory potentials of these compounds. The ability of 1,3,4-thiadiazines to interact with various receptors and transporters suggests their utility in developing new therapeutic agents (Sarapultsev et al., 2018).
Pharmacological Activities of Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have been highlighted for their broad pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds contributes to their unique activities, underscoring the importance of thiadiazole scaffolds in drug discovery and development (Mishra et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSXLSIPSPCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)
![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)
![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)
![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)


![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)
![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)
